Ethyl (3-trifluoromethylbenzoyl)acetate
Overview
Description
Ethyl (3-trifluoromethylbenzoyl)acetate is a compound that can be inferred to have a trifluoromethyl group attached to a benzoyl group, which is further esterified with ethyl acetate. While the specific compound is not directly mentioned in the provided papers, similar compounds with trifluoromethyl groups and ethyl acetate structures are discussed, indicating the relevance of such structures in synthetic organic chemistry due to their potential applications in creating diverse heterocyclic compounds and pharmaceuticals .
Synthesis Analysis
The synthesis of related trifluoromethyl compounds often involves versatile intermediates such as ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, which can be transformed into a variety of heterocycles using rhodium(II) or copper(II) catalyzed reactions . Similarly
Scientific Research Applications
Ionic Liquid-Based Technologies
Scaling-Up Ionic Liquid-Based Technologies : This research discusses the potential of ionic liquids (ILs) like 1-ethyl-3-methylimidazolium acetate ([C2mim][OAc]) for dissolving biopolymers such as cellulose and chitin, making them attractive for scaled-up industrial use. The study emphasizes the importance of understanding the toxicity and environmental impact of ILs to predict and control their environmental fate, highlighting the urgent need for comprehensive toxicological assessments before their wide application in technologies (Ostadjoo et al., 2018).
Purification and Separation Techniques
Process Intensification for Ethyl Acetate Production : Research on ethyl acetate esterification explores various process intensification techniques, such as Reactive Distillation, offering advantages over traditional processes in terms of purity, production rate, and reduced energy consumption. This review could inform approaches for the synthesis or utilization of Ethyl (3-trifluoromethylbenzoyl)acetate in similar chemical processes (Patil & Gnanasundaram, 2020).
Antioxidant Activity Analysis
Analytical Methods in Determining Antioxidant Activity : A critical review of tests used to determine antioxidant activity may offer a framework for assessing the antioxidant potential of Ethyl (3-trifluoromethylbenzoyl)acetate. This includes various spectrophotometry-based assays and electrochemical methods for comprehensive analysis (Munteanu & Apetrei, 2021).
Safety And Hazards
properties
IUPAC Name |
ethyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c1-2-18-11(17)7-10(16)8-4-3-5-9(6-8)12(13,14)15/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHPVUWFIZXXPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366376 | |
Record name | Ethyl (3-trifluoromethylbenzoyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (3-trifluoromethylbenzoyl)acetate | |
CAS RN |
1717-42-6 | |
Record name | Ethyl (3-trifluoromethylbenzoyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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